Pentamethonium Bromide

Description

See also: Pentamethonium (has active moiety).

Properties

IUPAC Name |

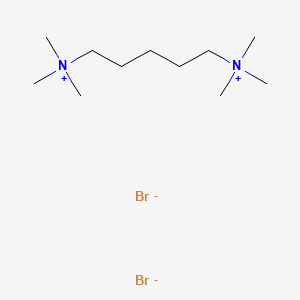

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFBWCTGUSGDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2365-25-5 (Parent) | |

| Record name | Pentamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-20-8 | |

| Record name | Pentamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMETHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UX03A6JJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentamethonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium (B1223158) bromide is a quaternary ammonium (B1175870) compound historically utilized as a ganglionic blocking agent. Its primary mechanism of action is the competitive, non-depolarizing antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia. This blockade effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a range of physiological effects, most notably vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of pentamethonium bromide's action. It includes a summary of relevant quantitative data, detailed experimental protocols for its characterization, and visual diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound belongs to the series of polymethonium compounds, characterized by two quaternary ammonium head groups separated by a flexible polymethylene chain. Historically, pentamethonium and its analogue, hexamethonium, were among the first effective therapeutic agents for the management of hypertension.[1][2][3] While their clinical application has been largely superseded by more selective and safer drugs with fewer adverse effects, they remain invaluable pharmacological tools for the investigation of the autonomic nervous system.[4] A thorough understanding of the mechanism of action of this compound is crucial for researchers studying autonomic pharmacology and for drug development professionals seeking to design novel modulators of nicotinic acetylcholine receptors.

Molecular Mechanism of Action

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of neurons in the autonomic ganglia.[5]

Target Receptor: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[6] They are pentameric structures composed of various combinations of α and β subunits. The predominant subtype found in autonomic ganglia is the α3β4 nAChR .[7]

Antagonistic Action

This compound acts as a competitive antagonist at these ganglionic nAChRs.[5] Its two quaternary ammonium groups are thought to interact with the acetylcholine binding sites on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh). This is a non-depolarizing blockade , meaning that pentamethonium itself does not activate the receptor channel. By occupying the binding sites, it prevents the conformational change necessary for ion channel opening and subsequent neuronal depolarization.

Signaling Pathway

The signaling pathway affected by this compound is the primary pathway of neurotransmission in autonomic ganglia.

Under normal physiological conditions, the arrival of an action potential at the preganglionic neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates nAChRs on the postganglionic neuron, leading to the opening of the associated ion channel. The influx of cations, primarily sodium and potassium, causes depolarization of the postsynaptic membrane, and if the threshold is reached, an action potential is generated and propagated along the postganglionic neuron. This compound competitively binds to the nAChRs, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade.

Quantitative Data

Quantitative data for this compound is not extensively available in recent literature, reflecting its historical use. The following tables summarize the types of quantitative data that are crucial for characterizing its mechanism of action.

Table 1: Receptor Binding Affinity

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| Ki (Inhibition Constant) | α3β4 nAChR | Data not available | - | - |

| IC50 (Half maximal inhibitory concentration) | Autonomic Ganglia | Data not available | - | - |

| pA2 | Ganglionic nAChRs | Data not available | - | - |

Note: The pA2 value is a measure of the potency of an antagonist, derived from Schild plot analysis. A higher pA2 value indicates greater antagonist potency.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Volume of Distribution (Vd) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

| Elimination Half-life (t1/2) | Data not available | - | - | - |

| Bioavailability (F%) | Data not available | - | - | - |

Experimental Protocols

The characterization of the mechanism of action of a competitive antagonist like this compound involves a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the α3β4 nAChR.

Methodology:

-

Membrane Preparation:

-

Cells expressing the human α3β4 nAChR or tissue rich in autonomic ganglia (e.g., superior cervical ganglion) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [³H]-epibatidine) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Two-Electrode Voltage Clamp)

Electrophysiological techniques are used to measure the functional effect of a drug on ion channel activity.

Objective: To characterize the antagonist effect of this compound on acetylcholine-induced currents in cells expressing α3β4 nAChRs.

Methodology:

-

Cell Preparation:

-

Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express the α3β4 nAChR.

-

-

Recording Setup:

-

A two-electrode voltage clamp setup is used to control the membrane potential of the cell and measure the resulting currents.

-

One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.

-

-

Experimental Procedure:

-

The cell is perfused with a control solution.

-

Acetylcholine is applied to elicit an inward current mediated by the activation of nAChRs.

-

The cell is then perfused with a solution containing a specific concentration of this compound.

-

Acetylcholine is co-applied with this compound, and the resulting current is measured.

-

This is repeated for a range of this compound concentrations.

-

-

Data Analysis:

-

The concentration-response curve for acetylcholine is generated in the absence and presence of different concentrations of this compound.

-

For a competitive antagonist, the concentration-response curve will be shifted to the right in a parallel manner.

-

A Schild plot is constructed by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value.

-

Physiological Effects

By blocking both sympathetic and parasympathetic ganglia, this compound elicits widespread physiological effects. The net effect on a particular organ system depends on the dominant autonomic tone to that organ.

-

Cardiovascular System: The sympathetic nervous system is dominant in maintaining vascular tone. Ganglionic blockade with pentamethonium leads to vasodilation, a decrease in peripheral resistance, and a consequent fall in blood pressure. The effect on heart rate is variable, as it blocks both sympathetic (accelerator) and parasympathetic (vagal, decelerator) input to the heart.

-

Other Systems: Blockade of parasympathetic ganglia can lead to effects such as mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), dry mouth, reduced gastrointestinal motility, and urinary retention.

Conclusion

This compound is a classic pharmacological agent that exerts its effects through the competitive, non-depolarizing antagonism of nicotinic acetylcholine receptors in autonomic ganglia, with a primary action on the α3β4 subtype. This leads to a blockade of neurotransmission in both the sympathetic and parasympathetic nervous systems. While specific quantitative binding and pharmacokinetic data for this compound are limited in contemporary literature, its mechanism can be effectively studied and characterized using standard pharmacological techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology. A comprehensive understanding of its mechanism of action remains essential for researchers in autonomic pharmacology and for the broader field of drug development targeting nicotinic receptors.

References

- 1. The effect of the renal circulation of this compound during anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume of distribution - Wikipedia [en.wikipedia.org]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RLO : Volume of Distribution : Sample calculations [nottingham.ac.uk]

- 7. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Ganglionic Blockade: A Technical History of Pentamethonium Bromide

For Immediate Release

London, UK – December 5, 2025 – A comprehensive technical guide released today offers an in-depth exploration of the history and discovery of pentamethonium (B1223158) bromide, a pivotal compound in the development of antihypertensive therapies. This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the synthesis, seminal pharmacological studies, and the pioneering researchers who ushered in a new era of autonomic nervous system pharmacology.

Pentamethonium bromide, a quaternary ammonium (B1175870) compound, emerged from the systematic investigation of polymethylene bistrimethylammonium salts in the mid-20th century. Its discovery as a potent ganglion blocker revolutionized the understanding and treatment of severe hypertension, offering the first effective means of chemical sympathectomy. This guide delves into the foundational research that established its mechanism of action and clinical utility, paving the way for modern cardiovascular drug development.

From Synthesis to Sympathetic Blockade: The Scientific Journey

The story of pentamethonium begins with the broader exploration of methonium compounds. Researchers, notably W.D.M. Paton and Eleanor J. Zaimis, undertook a systematic study of the pharmacological actions of polymethylene bistrimethylammonium salts, where two quaternary ammonium heads are separated by a flexible chain of methylene (B1212753) groups.[1] Their seminal 1949 paper in the British Journal of Pharmacology detailed the synthesis and initial pharmacological screening of this series of compounds.[2]

The synthesis of this compound and its analogues was achieved by the reaction of a polymethylene dibromide with trimethylamine. This straightforward chemical process yielded a series of compounds that exhibited a fascinating relationship between the length of the methylene chain and their pharmacological activity.

It was Paton and Zaimis's meticulous pharmacological investigations that unveiled the unique properties of pentamethonium (C5) and its close relative, hexamethonium (B1218175) (C6). Their work demonstrated that these compounds acted as potent antagonists at nicotinic acetylcholine (B1216132) receptors within autonomic ganglia, thereby interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] This ganglion-blocking action was a novel mechanism and offered a powerful tool to control sympathetically mediated functions, such as blood pressure.

Pioneering Clinical Applications in Hypertension

The translation of these preclinical findings into clinical practice was remarkably swift. By 1950, clinicians such as Burt and Graham were investigating the use of pentamethonium iodide in peripheral vascular disease and hypertension.[4][5] Their work, along with studies by Smirk and Alstad in 1951, provided the first quantitative evidence of pentamethonium's efficacy in lowering blood pressure in hypertensive patients.[6][7][8] These early clinical trials, though lacking the rigorous design of modern studies, were groundbreaking in demonstrating that severe hypertension could be managed with a targeted pharmacological agent.

However, the non-selective nature of ganglionic blockade also led to a wide array of side effects due to the simultaneous inhibition of the parasympathetic nervous system. These included dry mouth, blurred vision, constipation, and urinary retention, which ultimately limited the long-term clinical utility of pentamethonium and its congeners. Despite these limitations, the discovery of pentamethonium was a proof-of-concept that ushered in the age of antihypertensive drug therapy and spurred the search for more selective and better-tolerated agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical and clinical studies of pentamethonium.

| Preclinical Ganglion-Blocking Activity of Methonium Compounds | |

| Compound | Relative Ganglion-Blocking Potency |

| Pentamethonium (C5) | 100 |

| Hexamethonium (C6) | 120 |

| Heptamethonium (C7) | 80 |

| Decamethonium (C10) | 20 |

| Data synthesized from Paton and Zaimis (1951). Potency is relative to Pentamethonium. |

| Clinical Blood Pressure Reduction with Pentamethonium | |

| Patient Group | Mean Reduction in Diastolic Blood Pressure (mmHg) |

| Severe Hypertensives (Smirk & Alstad, 1951) | 40-60 |

| Hypertensive Patients (Burt & Graham, 1950) | 30-50 |

| Values are approximate mean reductions observed in early clinical trials and varied significantly between individuals and with dosage. |

Experimental Protocols

The foundational understanding of pentamethonium's pharmacology was built upon a series of elegant and meticulous experimental protocols.

Assessment of Ganglion-Blocking Activity (Paton and Zaimis, 1951)

-

Animal Model: Cat, anesthetized with chloralose.

-

Preparation: The superior cervical ganglion was exposed, and the preganglionic nerve was stimulated electrically.

-

Measurement: Action potentials were recorded from the postganglionic nerve.

-

Procedure: A baseline response to preganglionic stimulation was established. Pentamethonium was then administered intravenously, and the reduction in the amplitude of the postganglionic action potential was measured to quantify the degree of ganglion blockade.

Clinical Assessment of Antihypertensive Effect (Smirk and Alstad, 1951)

-

Patient Population: Patients with severe arterial hypertension.

-

Intervention: Pentamethonium or hexamethonium salts were administered parenterally.

-

Measurement: Blood pressure was measured at regular intervals in both the supine and standing positions to assess the effect on resting blood pressure and the degree of postural hypotension.

-

Dosage: Doses were individualized and titrated based on the blood pressure response of each patient.

Visualizing the Mechanism and Discovery

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentamethonium and hexamethonium iodide in investigation of peripheral vascular disease and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentamethonium and Hexamethonium Iodide in Vascular Disease and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of arterial hypertension by penta- and hexamethonium salts; based on 150 tests on hypertensives of varied aetiology and 53 patients treated for periods of two to fourteen months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmj.com [bmj.com]

- 8. Treatment of Hypertension by Penta- and Hexa-methonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentamethonium Bromide: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium (B1223158) bromide, a quaternary ammonium (B1175870) compound, is a potent ganglionic blocking agent that has played a significant role in the historical development of antihypertensive therapies and remains a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and toxicological profile. Detailed experimental protocols for the assessment of its ganglionic blocking activity and cardiovascular effects are provided, alongside a summary of its known pharmacokinetic properties and a detailed synthesis method. This document aims to serve as a thorough resource for researchers and professionals in drug development and autonomic nervous system research.

Chemical Structure and Physicochemical Properties

Pentamethonium bromide, with the IUPAC name trimethyl-[5-(trimethylazaniumyl)pentyl]azanium dibromide, is a symmetrical bis-quaternary ammonium salt.[1][2][3] Its structure consists of a five-carbon aliphatic chain separating two trimethylammonium moieties, with bromide ions as the counter-ions.[1][3]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | trimethyl-[5-(trimethylazaniumyl)pentyl]azanium dibromide[1] |

| CAS Number | 541-20-8[1] |

| Molecular Formula | C₁₁H₂₈Br₂N₂[1] |

| Synonyms | Lytensium, Penthonium, C 5, Pentamethonium dibromide[1] |

| InChI | InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2[1] |

| SMILES | C--INVALID-LINK--(C)CCCCC--INVALID-LINK--(C)C.[Br-].[Br-][1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 348.16 g/mol [1] |

| Appearance | Hygroscopic crystals with a slight fishy odor and a slightly bitter, saline taste[2] |

| Melting Point | 301°C[4] |

| Aqueous Solubility | Aqueous solutions are stable and can be sterilized by autoclaving[2] |

| pKa | As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the physiological range. |

Synthesis of this compound

The synthesis of this compound (N,N,N,N',N',N'-hexamethylpentane-1,5-diaminium dibromide) can be achieved through the exhaustive methylation of 1,5-diaminopentane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,5-Diaminopentane (Cadaverine)

-

Methyl bromide (bromomethane)

-

Anhydrous ethanol

-

Diethyl ether

-

Sodium hydroxide (B78521) (for neutralization of HBr byproduct)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Apparatus for filtration (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve 1,5-diaminopentane in an excess of anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an excess of methyl bromide to the stirred solution. This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

After the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for several hours to ensure complete quaternization of both amine groups.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

-

Dry the purified crystals under vacuum.

Mechanism of Action and Signaling Pathway

This compound functions as a non-depolarizing, competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[5] By binding to these receptors, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing the depolarization of postganglionic neurons and the subsequent propagation of nerve impulses. This blockade is non-selective, affecting both divisions of the autonomic nervous system.

Caption: Mechanism of ganglionic blockade by this compound.

Pharmacological Effects and Therapeutic Uses

The primary pharmacological effect of this compound is the interruption of autonomic neurotransmission, leading to a reduction in both sympathetic and parasympathetic tone.[5] Historically, this made it an effective agent for lowering blood pressure in hypertensive patients.[4] Its vasodilatory properties were also utilized in the investigation of peripheral vascular diseases.[4] However, due to its non-selective nature and the resulting broad range of side effects, its clinical use has been largely superseded by more specific antihypertensive drugs. Today, it is primarily used as a research tool to study the autonomic nervous system.[5]

Pharmacokinetics

As a quaternary ammonium compound, this compound is poorly absorbed from the gastrointestinal tract. Due to its charged nature, it does not readily cross the blood-brain barrier. Information regarding its specific metabolism and excretion pathways is limited, but it is expected to be excreted largely unchanged in the urine.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability (Oral) | Low (typical for quaternary ammonium compounds) |

| Protein Binding | Data not readily available |

| Metabolism | Expected to be minimal |

| Elimination Half-life | Data not readily available |

| Excretion | Primarily renal |

Toxicology and Adverse Effects

The toxicological profile of this compound is primarily an extension of its pharmacological effects, resulting from widespread autonomic blockade.

Table 4: Toxicological Data for this compound

| Parameter | Information |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

| Acute Toxicity | Data not readily available |

| Adverse Effects | Orthostatic hypotension, blurred vision, dry mouth, urinary retention, constipation, sexual dysfunction. |

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound.

In Vitro Assessment of Ganglionic Blockade

This protocol describes the use of an isolated tissue preparation to quantify the ganglionic blocking activity of this compound.

Objective: To determine the potency of this compound in blocking nerve-mediated contractions of an isolated smooth muscle preparation.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat vas deferens)

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂

-

Isotonic transducer and data acquisition system

-

Electrical field stimulator

-

This compound solutions of varying concentrations

-

Nicotinic agonist (e.g., Dimethylphenylpiperazinium - DMPP)

Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the physiological salt solution.

-

Elicit submaximal contractions of the tissue using electrical field stimulation (EFS) at a set frequency and voltage. These contractions are dependent on intact ganglionic transmission.

-

Once a stable baseline of EFS-induced contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration.

-

Allow each concentration of this compound to equilibrate with the tissue for a predetermined time before initiating the next EFS.

-

Record the amplitude of the EFS-induced contractions in the presence of increasing concentrations of this compound.

-

To confirm the site of action, after washing out the this compound, add a direct-acting nicotinic agonist (e.g., DMPP) to elicit a contraction. Then, re-introduce this compound and observe its effect on the DMPP-induced contraction.

Data Analysis:

-

Construct a concentration-response curve for the inhibitory effect of this compound on EFS-induced contractions.

-

Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the contractile response).

Caption: In vitro experimental workflow for assessing ganglionic blockade.

In Vivo Assessment of Cardiovascular Effects

This protocol outlines a method for measuring the effects of this compound on blood pressure and heart rate in an anesthetized animal model.

Objective: To evaluate the hypotensive and heart rate effects of intravenously administered this compound.

Materials:

-

Anesthetized laboratory animal (e.g., rat or rabbit)

-

Surgical instruments for cannulation

-

Catheters for arterial and venous access

-

Pressure transducer and data acquisition system for blood pressure monitoring

-

ECG electrodes and amplifier for heart rate monitoring

-

This compound solution for intravenous administration

-

Anesthetic agent

Procedure:

-

Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

-

Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.

-

Attach ECG electrodes to monitor heart rate.

-

Allow the animal to stabilize for a period to obtain baseline measurements of blood pressure and heart rate.

-

Administer a bolus dose or a series of increasing doses of this compound intravenously.

-

Continuously record blood pressure and heart rate before, during, and after drug administration.

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) and heart rate from baseline at each dose of this compound.

-

Construct dose-response curves for the hypotensive and chronotropic effects of the drug.

Caption: In vivo experimental workflow for assessing cardiovascular effects.

Conclusion

This compound remains a compound of significant interest in pharmacology. Its well-defined mechanism of action as a non-selective ganglionic blocker provides a valuable tool for investigating the complexities of the autonomic nervous system. While its clinical utility is limited by its side effect profile, its utility in a research setting is undisputed. This guide has provided a detailed overview of its chemical and pharmacological properties, along with practical experimental protocols, to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Pentamethonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Pentamethonium Bromide, a bis-quaternary ammonium (B1175870) salt known for its ganglion-blocking properties. The document details the necessary precursors, a complete two-step synthesis protocol, and robust purification procedures. All quantitative data is presented in structured tables, and the experimental workflow is visualized using the Graphviz DOT language to ensure clarity and reproducibility for researchers in organic and medicinal chemistry.

Introduction

This compound, chemically known as N,N,N,N',N',N'-hexamethylpentane-1,5-diaminium dibromide, is a member of the polymethonium series of compounds that have been investigated for their pharmacological activity.[1][2] As a bis-quaternary ammonium salt, it acts as a ganglion blocker, a class of drugs that inhibit the transmission of nerve impulses at autonomic ganglia.[3][4] This guide outlines a reliable and reproducible method for its laboratory-scale synthesis and purification.

The synthesis is a two-step process commencing with the preparation of the key intermediate, 1,5-dibromopentane (B145557), followed by the quaternization of trimethylamine (B31210) to yield the final product.

Synthesis of this compound

The overall synthesis pathway for this compound is depicted below:

Caption: Overall Synthesis Workflow for this compound.

Step 1: Synthesis of 1,5-Dibromopentane

The precursor, 1,5-dibromopentane, is synthesized from tetrahydropyran by ring-opening with hydrobromic acid, catalyzed by sulfuric acid. This procedure is adapted from a reliable method described in Organic Syntheses.[5]

2.1.1. Experimental Protocol

-

In a 500 mL round-bottomed flask equipped with a reflux condenser, a solution of hydrobromic acid is prepared by passing sulfur dioxide into a mixture of bromine (120 g, 0.75 mol), water (50 mL), and crushed ice (150 g). This is equivalent to a mixture of 48% hydrobromic acid (253 g, 1.5 mol) and concentrated sulfuric acid (74 g).

-

To this mixture, tetrahydropyran (21.5 g, 0.25 mol) is added.

-

The resulting light-brown homogeneous mixture is heated to reflux for 3 hours.

-

After cooling, the lower, heavier layer of crude 1,5-dibromopentane is separated.

-

The crude product is washed sequentially with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The final product is purified by vacuum distillation.

2.1.2. Data Presentation

| Parameter | Value | Reference |

| Yield | 46-47 g (80-82%) | [5] |

| Boiling Point | 104-106 °C at 19 mmHg | [5] |

Step 2: Synthesis of this compound

This compound is synthesized via the Menschutkin reaction, which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (1,5-dibromopentane). This reaction is characteristic of the formation of quaternary ammonium salts.

2.2.1. Experimental Protocol

Note: A specific detailed experimental protocol for this reaction from a peer-reviewed source was not identified in the literature search. The following is a general procedure based on the known reactivity of similar compounds.

-

In a pressure-resistant flask, 1,5-dibromopentane is dissolved in a suitable solvent such as acetonitrile (B52724) or a polar aprotic solvent.

-

A stoichiometric excess of trimethylamine (at least 2 equivalents) is added to the solution. The trimethylamine can be added as a solution in a suitable solvent or condensed into the cooled reaction vessel.

-

The flask is sealed and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature, depending on the solvent) for a period of 24-48 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, NMR).

-

As the reaction proceeds, the product, this compound, will precipitate from the solution as it is a salt and often has limited solubility in the reaction solvent.

-

After the reaction is complete, the precipitated product is collected by filtration.

-

The solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting material and by-products.

-

The crude product is then dried under vacuum.

2.2.2. Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₈Br₂N₂ | [6] |

| Molecular Weight | 348.16 g/mol | [6] |

| Appearance | Hygroscopic crystals | [1] |

| Odor | Slight fishy odor | [1] |

| Taste | Slightly bitter, saline | [1] |

Purification Process

Purification of the crude this compound is crucial to remove any unreacted starting materials or by-products. Recrystallization is a standard and effective method for purifying quaternary ammonium salts.

Experimental Protocol

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. A common choice for recrystallizing quaternary ammonium salts is a mixture of a polar solvent (like ethanol, methanol, or isopropanol) and a less polar co-solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration.

-

The crystals are washed with a small amount of the cold recrystallization solvent or a non-polar solvent to remove any remaining soluble impurities.

-

The purified this compound is dried under vacuum to remove all traces of solvent.

3.1.1. Data Presentation

Note: Specific quantitative data on the purity and yield after recrystallization were not available in the searched literature. The expected outcome is a significant increase in purity, which can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Logical Relationships and Workflows

The synthesis and purification process can be visualized as a series of sequential steps with clear inputs and outputs.

Caption: Detailed Experimental Workflow.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis and purification of this compound. By following the outlined experimental protocols, researchers can reliably produce this valuable pharmacological tool. The provided diagrams and tables are intended to facilitate a clear understanding of the process and aid in the successful execution of the synthesis. Further optimization of the quaternization and purification steps may lead to improved yields and purity.

References

- 1. This compound [drugfuture.com]

- 2. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 541-20-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of Pentamethonium Bromide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium Bromide, a notable member of the polymethonium series of compounds, is a quaternary ammonium (B1175870) compound historically recognized for its potent ganglionic blocking activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its core mechanism of action as a non-depolarizing antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia. This document details its mechanism of action, summarizes available quantitative data on its potency, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While its clinical application has been largely superseded by more selective therapeutic agents, this compound remains a valuable pharmacological tool for investigating the complexities of the autonomic nervous system.

Introduction

This compound ((CH₃)₃N⁺(CH₂)₅N⁺(CH₃)₃ · 2Br⁻) is a bis-quaternary ammonium compound that elicits its primary pharmacological effect by blocking neurotransmission at autonomic ganglia. Historically, it was among the first agents used for the management of hypertension, demonstrating the therapeutic potential of targeting the autonomic nervous system. Its non-selective blockade of both sympathetic and parasympathetic ganglia, however, leads to a wide array of physiological effects and associated side effects, which ultimately limited its clinical utility[1][2][3].

The primary molecular target of this compound is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the peripheral nervous system[4][5]. Specifically, it exhibits a competitive antagonism at the α3β4 nAChR subtype, which is predominantly expressed in autonomic ganglia[5]. By preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits the depolarization of postganglionic neurons, thereby blocking the entire outflow of the autonomic nervous system[3][4].

Mechanism of Action

This compound functions as a non-depolarizing, competitive antagonist at nicotinic acetylcholine receptors located on the postsynaptic membrane of autonomic ganglia[4][5]. Its structure, featuring two quaternary ammonium heads separated by a pentamethylene chain, allows it to bind to the ACh binding site on the nAChR without activating the channel[6]. This occupation of the receptor prevents ACh from binding and inducing the conformational change necessary for ion channel opening.

The blockade of nAChRs by this compound is not absolute and is dependent on the concentration of both the antagonist and the agonist (ACh). The antagonism is surmountable, meaning that a sufficient increase in the concentration of ACh can overcome the blocking effect. The primary consequence of this receptor blockade is the interruption of nerve impulses across both sympathetic and parasympathetic ganglia, leading to a reduction in autonomic tone to various end organs.

Quantitative Pharmacological Data

Precise IC50 and Ki values for this compound are not widely available in modern literature due to its historical use predating standardized radioligand binding and high-throughput screening assays. However, its potency can be understood in relation to its close and more extensively studied analog, Hexamethonium (B1218175).

Table 1: Estimated Potency of this compound

| Parameter | Value | Receptor/System | Comments |

| Estimated IC50 | Micromolar (µM) range | Ganglionic nAChRs (α3β4) | Estimated based on comparative studies with Hexamethonium, which typically exhibits higher potency. |

| Relative Potency | Less potent than Hexamethonium | Autonomic Ganglia | Structure-activity relationship studies of polymethonium compounds indicate that the length of the methylene (B1212753) chain influences potency, with six carbons (Hexamethonium) being optimal for ganglionic blockade. |

Table 2: Physiological Effects of Ganglionic Blockade with this compound

| Organ System | Predominant Autonomic Tone | Effect of Ganglionic Blockade | Physiological Consequence |

| Arterioles | Sympathetic | Vasodilation | Decrease in peripheral resistance and blood pressure. |

| Veins | Sympathetic | Venodilation | Decreased venous return and cardiac output. |

| Heart | Parasympathetic (Vagal) | Tachycardia (increased heart rate) | Blockade of vagal slowing of the heart rate. |

| Iris | Parasympathetic | Mydriasis (pupil dilation) | Blockade of pupillary constriction. |

| Ciliary Muscle | Parasympathetic | Cycloplegia (paralysis of accommodation) | Blurred vision. |

| Gastrointestinal Tract | Parasympathetic | Reduced motility and secretions | Constipation and dry mouth. |

| Urinary Bladder | Parasympathetic | Urinary retention | Inhibition of bladder muscle contraction. |

| Salivary Glands | Parasympathetic | Reduced salivation | Dry mouth (xerostomia). |

Experimental Protocols

The characterization of ganglionic blockers like this compound historically relied on in vivo and ex vivo physiological preparations. Modern techniques such as electrophysiology and radioligand binding assays provide more precise quantitative data.

Electrophysiological Assessment of Ganglionic Blockade (Two-Electrode Voltage Clamp)

This protocol describes the use of a two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing α3β4 nAChRs to quantify the antagonistic properties of this compound.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding for the human α3 and β4 nAChR subunits. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC₂₀) to elicit an inward current.

-

Antagonist Application: Co-apply increasing concentrations of this compound with the same concentration of acetylcholine.

-

Data Analysis: Measure the peak inward current at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

References

- 1. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 6. Quantitative relationships between structure and antimicrobial activity of new "soft" bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Ganglionic Blockade: An In-depth Technical Guide to Early Pentamethonium Bromide Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early research on Pentamethonium Bromide, a compound that revolutionized the understanding and treatment of severe hypertension in the mid-20th century. By acting as a ganglion-blocking agent, Pentamethonium offered a novel "medical sympathectomy," providing profound insights into the autonomic nervous system's role in blood pressure regulation. This document synthesizes quantitative data from pivotal studies, details the experimental protocols employed, and visually represents the underlying physiological mechanisms and workflows through detailed diagrams.

Quantitative Effects of this compound on Arterial Blood Pressure

The initial clinical investigations into this compound and its predecessor, Pentamethonium Iodide, meticulously documented its potent hypotensive effects. The following tables summarize the key quantitative findings from these pioneering studies, offering a comparative overview of the drug's impact on blood pressure in hypertensive patients.

Table 1: Effect of Intravenous Pentamethonium on Blood Pressure in Hypertensive Patients

| Study & Year | Patient Group | Number of Patients | Mean Initial Blood Pressure (mmHg) | Mean Lowest Blood Pressure (mmHg) | Mean Reduction in Blood Pressure (mmHg) | Dosage Range (mg) |

| Turner, 1950 | Severe essential hypertension | 20 | 225/130 | 140/90 | 85/40 | 25-100 |

| Smirk & Alstad, 1951 | Hypertensive cases | 150 (tests) | Various | Significant postural drop | Variable | 12.5-50 |

| Burt & Graham, 1950 | Hypertensive patients | 12 | 210/125 | 130/85 | 80/40 | 20-50 |

Table 2: Duration of Hypotensive Action of Pentamethonium

| Study & Year | Route of Administration | Dosage (mg) | Onset of Action | Peak Effect | Duration of Action |

| Turner, 1950 | Intravenous | 50 | Within minutes | 5-10 minutes | 30-60 minutes |

| Smirk & Alstad, 1951 | Subcutaneous | 25-75 | 30-60 minutes | 1-2 hours | 4-6 hours |

Experimental Protocols of Early Pentamethonium Research

The methodologies employed in the foundational studies of Pentamethonium laid the groundwork for future clinical trials in hypertension. These protocols, while rudimentary by modern standards, were rigorous for their time and provided the essential evidence of the drug's efficacy and mechanism of action.

Patient Selection and Baseline Measurements

-

Patient Population: The early studies primarily enrolled patients with severe, often malignant, essential hypertension who had been unresponsive to other available treatments of the era, such as dietary restrictions and sedation.

-

Baseline Blood Pressure: "Basal" blood pressure readings were established by taking multiple measurements after a period of rest in a quiet environment, often over several days, to account for variability. This provided a stable baseline against which the effects of the drug could be assessed.

Drug Administration and Dosage

-

Formulation: Pentamethonium was administered as either the bromide or iodide salt.

-

Routes of Administration:

-

Intravenous (IV): This route was used to determine the immediate and maximum hypotensive effect of the drug. A test dose, typically around 25 mg, was administered slowly while the patient was in a supine position, with blood pressure being monitored at one-minute intervals.

-

Subcutaneous (SC): For maintenance therapy, Pentamethonium was administered subcutaneously. The dosage was individualized based on the patient's response to IV test doses and was typically given 2-3 times daily.

-

Measurement of Physiological Effects

-

Blood Pressure: Blood pressure was measured using a standard sphygmomanometer. A critical component of the assessment was the recording of blood pressure in different postures (supine, sitting, and standing) to observe the characteristic postural hypotension induced by ganglionic blockade.

-

Heart Rate: Pulse rate was recorded concurrently with blood pressure measurements to assess the cardiovascular response.

-

Side Effects: Researchers meticulously documented the side effects, which were a direct consequence of widespread autonomic ganglia blockade. These included dry mouth, blurred vision, constipation, urinary retention, and postural dizziness.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in the early research of this compound.

Caption: Mechanism of action of this compound at the autonomic ganglion.

Caption: Clinical trial workflow for early this compound studies.

Caption: Relationship between Pentamethonium administration and its physiological effects.

Conclusion

The early research on this compound marked a pivotal moment in the history of medicine, demonstrating for the first time that severe hypertension could be effectively controlled through pharmacological intervention. The quantitative data and experimental protocols from these pioneering studies not only established the efficacy of ganglionic blockade but also profoundly advanced our understanding of the autonomic nervous system's role in cardiovascular regulation. While the widespread use of Pentamethonium was ultimately limited by its significant side effects, the principles established by this early research paved the way for the development of more targeted and tolerable antihypertensive therapies that have saved countless lives. This guide serves as a testament to the ingenuity and meticulous work of the early investigators and provides a valuable resource for contemporary researchers in the ongoing quest for novel and improved treatments for cardiovascular disease.

Investigating Synaptic Transmission with Pentamethonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium Bromide, a quaternary ammonium (B1175870) compound, has historically served as a valuable pharmacological tool for the investigation of synaptic transmission, particularly within autonomic ganglia. As a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, it competitively blocks the action of acetylcholine, the primary neurotransmitter at these synapses. This guide provides a comprehensive overview of the use of this compound in studying synaptic transmission. It details its mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols for its application in electrophysiological studies. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in neuroscience and drug development.

Introduction to this compound

This compound is a ganglionic blocking agent that functions as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the autonomic nervous system.[1] By competitively inhibiting the binding of acetylcholine to nAChRs on postganglionic neurons, this compound effectively blocks nerve impulse transmission across autonomic ganglia. This property has made it an important compound for studying the role of nicotinic transmission in various physiological processes.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of neuronal nAChRs located in autonomic ganglia.[1] When acetylcholine is released from the preganglionic neuron, it binds to these receptors on the postganglionic neuron, causing a conformational change that opens the ion channel and leads to depolarization, manifesting as an excitatory postsynaptic potential (EPSP). If the EPSP reaches the threshold, it triggers an action potential in the postganglionic neuron. This compound, by occupying the acetylcholine binding sites on the nAChRs, prevents this cascade of events, thereby inhibiting synaptic transmission.

Signaling Pathway of Nicotinic Acetylcholine Receptor in Autonomic Ganglia```dot

Caption: A typical experimental workflow for studying the effects of this compound on synaptic transmission in an isolated autonomic ganglion preparation.

Conclusion

This compound remains a useful tool for the pharmacological dissection of nicotinic cholinergic transmission in the autonomic nervous system. Its specific action as a ganglionic blocker allows researchers to isolate and study the role of this pathway in various physiological and pathophysiological conditions. The experimental protocols detailed in this guide provide a framework for conducting robust investigations into the effects of this compound on synaptic transmission. By employing these methods, researchers can obtain valuable quantitative data to further elucidate the intricacies of neuronal communication and to aid in the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

Pentamethonium Bromide: A Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium (B1223158) bromide is a quaternary ammonium (B1175870) compound that acts as a ganglionic blocking agent.[1][2][3][4] Historically used as an antihypertensive and vasodilatory agent, its clinical use has been largely superseded by more specific drugs with fewer side effects.[2][5] However, pentamethonium remains a valuable research tool in pharmacology for investigating the function of the autonomic nervous system, particularly in the context of neurotransmission at autonomic ganglia.[5][6][7] This technical guide provides an in-depth overview of pentamethonium bromide's core pharmacological properties, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Pharmacological Properties

This compound exerts its effects by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at autonomic ganglia.[5][8] This blockade inhibits the transmission of nerve impulses between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[5] The non-selective nature of this ganglionic blockade makes it a powerful tool for studying the overall contribution of the autonomic nervous system to various physiological processes.

Quantitative Pharmacological Data

| Parameter | Value | Tissue/Preparation | Agonist | Reference |

| pA2 | ~4-5 (Estimated Range) | Autonomic Ganglia (e.g., Superior Cervical Ganglion) | Nicotinic Agonists (e.g., Acetylcholine, Nicotine) | [9][10][11][12] |

Note: The pA2 value is an estimated range based on the known ganglionic blocking potency of pentamethonium relative to other agents like hexamethonium. Precise, recently published pA2 values for pentamethonium are scarce.

Signaling Pathway of Ganglionic Transmission and Blockade

This compound acts at the synapse within autonomic ganglia. The following diagram illustrates the signaling pathway of nicotinic acetylcholine receptors and the mechanism of action for pentamethonium.

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo pharmacological studies. Below are detailed methodologies for key experiments.

In Vitro: Isolated Tissue Bath for Studying Ganglionic Blockade

This protocol details the use of an isolated tissue preparation, such as the guinea-pig ileum or rat superior cervical ganglion, to quantify the ganglionic blocking activity of pentamethonium.[5][13][14][15]

Objective: To determine the pA2 value of this compound against a nicotinic agonist.

Materials:

-

Isolated tissue (e.g., guinea-pig ileum, rat superior cervical ganglion)

-

Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

-

Isotonic recording system (e.g., kymograph or digital data acquisition system)

-

Physiological salt solution (e.g., Tyrode's solution)

-

Nicotinic agonist (e.g., Acetylcholine, Nicotine)

-

This compound

-

Standard laboratory glassware and pipettes

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue (e.g., a segment of the ileum or the superior cervical ganglion) and place it in cold, aerated physiological salt solution.

-

Mounting: Mount the tissue in the organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach the tissue to the isotonic recording system.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve:

-

Add the nicotinic agonist to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁸ M, 3x10⁻⁸ M, 10⁻⁷ M, etc.).

-

Record the contractile or depolarizing response at each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

Repeat the cumulative addition of the nicotinic agonist in the presence of this compound and record the responses.

-

-

Repeat with Different Antagonist Concentrations:

-

Wash the tissue extensively and allow it to recover.

-

Repeat steps 5 and 6 with at least two other concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

-

Plot the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[9][10][12]

-

References

- 1. This compound | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Hexamethonium-induced augmentation of the electrical twitch response in the guinea-pig ileum longitudinal muscle-myenteric plexus strip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice | Scilit [scilit.com]

- 8. GSRS [precision.fda.gov]

- 9. Patterns of Nicotinic Receptor Antagonism: Nicotine Discrimination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 11. Pa2 determination | PPTX [slideshare.net]

- 12. neuron.mefst.hr [neuron.mefst.hr]

- 13. An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guinea Pig Ileum [norecopa.no]

- 15. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

Historical use of Pentamethonium Bromide in hypertension research

An in-depth guide to the historical use of pentamethonium (B1223158) bromide in hypertension research. ... Pentamethonium bromide is a ganglion blocker that exhibits antihypertensive and vasodilatory activities[1]. It is the bromide salt of pentamethonium[2]. It has a role as an antihypertensive agent and a vasodilator agent[2]. It is a quaternary ammonium (B1175870) salt and a bromide salt[2]. It contains a pentamethonium[2]. ... this compound is a ganglion blocker that exhibits antihypertensive and vasodilatory activities[1]. It is the bromide salt of pentamethonium[2]. It has a role as an antihypertensive agent and a vasodilator agent[2]. It is a quaternary ammonium salt and a bromide salt[2]. It contains a pentamethonium[2]. ... The availability of antihypertensive drugs in the 1950s (rauwolfia preparations, veratrum derivatives, thiocyanates, hydralazine, and the ganglion blockers) and the discovery of more effective agents in the period from the 1960s to the present have dramatically improved the prognosis of hypertensive patients[3]. ... Pentamethonium and hexamethonium (B1218175) iodide in investigation of peripheral vascular disease and hypertension[4]. --INVALID-LINK--

[5] The Autonomic Nervous System and Hypertension - PMC (2015-08-11) The autonomic nervous system (ANS) plays a crucial role in the regulation of blood pressure. It is now well established that an imbalance of the ANS, characterized by a hyperactive sympathetic system and a hypoactive parasympathetic system, is a major contributor to the genesis and maintenance of hypertension. In this review, we will first summarize the current knowledge of the central autonomic network. We will then discuss the evidence for sympathetic overactivity in human hypertension, including sympathetic nerve recording, analysis of heart rate variability, and measurements of norepinephrine (B1679862) spillover. The various potential mechanisms for the sympathetic overactivity will be discussed, including the roles of baroreflex, chemoreflex, and other reflexes. The different pharmacological and non-pharmacological approaches to counteract the autonomic imbalance will be reviewed. Finally, we will discuss the emerging concept of the “inflammatory reflex” and its potential implications for the treatment of hypertension. ... (2015-08-11) The autonomic nervous system (ANS) plays a crucial role in the regulation of blood pressure. It is now well established that an imbalance of the ANS, characterized by a hyperactive sympathetic system and a hypoactive parasympathetic system, is a major contributor to the genesis and maintenance of hypertension. ... (2015-08-11) In this review, we will first summarize the current knowledge of the central autonomic network. We will then discuss the evidence for sympathetic overactivity in human hypertension, including sympathetic nerve recording, analysis of heart rate variability, and measurements of norepinephrine spillover. The various potential mechanisms for the sympathetic overactivity will be discussed, including the roles of baroreflex, chemoreflex, and other reflexes. The different pharmacological and non-pharmacological approaches to counteract the autonomic imbalance will be reviewed. Finally, we will discuss the emerging concept of the “inflammatory reflex” and its potential implications for the treatment of hypertension. 6 A Historical Review of this compound in Hypertension Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of this compound in the field of hypertension research. It details the compound's mechanism of action, summarizes key experimental findings, and outlines the methodologies employed in seminal studies. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of antihypertensive therapies.

Introduction: The Era of Ganglionic Blockade

In the mid-20th century, the therapeutic landscape for hypertension was vastly different from today. The availability of effective and well-tolerated antihypertensive agents was limited.[3] The introduction of ganglionic blocking agents, including this compound, marked a significant milestone in the management of severe hypertension.[3][7] These agents were among the first potent drugs capable of substantially lowering blood pressure, offering a new therapeutic avenue for a condition that was often fatal. This compound, the bromide salt of pentamethonium, emerged as a key tool in both the clinical management and the physiological investigation of hypertension.[2][8]

Mechanism of Action: Non-selective Ganglionic Blockade

This compound exerts its antihypertensive effect by acting as a ganglion blocker.[1][2] It functions by competing with acetylcholine (B1216132) at the nicotinic receptors on the postsynaptic membrane of both sympathetic and parasympathetic autonomic ganglia. This non-selective blockade inhibits neurotransmission, leading to a reduction in sympathetic outflow to the vasculature and the heart. The consequence of this sympathetic inhibition is vasodilation and a decrease in cardiac output, which collectively result in a fall in blood pressure.[1]

Below is a diagram illustrating the mechanism of action of this compound at the autonomic ganglion.

Key Experimental Findings and Quantitative Data

Early clinical investigations in the 1950s provided crucial quantitative data on the efficacy and safety of this compound. These studies laid the groundwork for understanding its therapeutic potential and limitations.

| Study (Year) | Dosage and Administration | Key Findings on Blood Pressure | Other Observations |

| Burt & Graham (1950)[4] | Intravenous injection | A significant and rapid fall in both systolic and diastolic blood pressure. The effect was dose-dependent. | Postural hypotension was a common side effect. Used in the investigation of peripheral vascular disease. |

| Smirk & Alstad (1951) | Varied, including intramuscular and intravenous routes for 150 tests on hypertensive patients. | Effective in lowering blood pressure in a wide range of hypertensive patients. The hypotensive effect could be sustained with repeated administration. | Highlighted the challenges of maintaining stable blood pressure control and managing side effects over long-term treatment. |

| Turner (1950) | Intravenous and intramuscular administration | Termed the effect "medical sympathectomy." Demonstrated a marked reduction in blood pressure, particularly in severe hypertension. | Noted the occurrence of side effects related to parasympathetic blockade, such as dry mouth and blurred vision. |

Experimental Protocols

The administration of potent agents like this compound required meticulous protocols to ensure patient safety and obtain accurate data. While specific details varied between studies, a general experimental workflow can be reconstructed.

General Protocol for Intravenous Administration of this compound in Hypertension Research (circa 1950s)

-

Patient Selection: Patients with severe and often malignant hypertension, who were unresponsive to other available treatments, were typically enrolled. A baseline period of observation was common to establish the severity and stability of their blood pressure.

-

Baseline Measurements: Prior to drug administration, baseline physiological parameters were recorded. This included:

-

Blood pressure (systolic and diastolic), measured in both supine and standing positions to assess for postural effects.

-

Heart rate.

-

Electrocardiogram (ECG) in some cases.

-

-

Drug Preparation and Administration:

-

This compound was dissolved in a sterile solution (e.g., saline).

-

The drug was administered via slow intravenous injection or infusion to control the rate of blood pressure fall and minimize acute hypotensive episodes.

-

-

Continuous Monitoring: Following administration, patients were closely monitored:

-

Blood pressure and heart rate were measured at frequent intervals (e.g., every 1-2 minutes initially, then at longer intervals as the blood pressure stabilized).

-

Patients were observed for any adverse effects, such as dizziness, fainting (syncope), blurred vision, or dry mouth.

-

-

Data Recording and Analysis: The collected data on blood pressure, heart rate, and any observed side effects were meticulously recorded against time. The dose-response relationship was often a key area of analysis.

The following diagram illustrates a typical experimental workflow for these studies.

Adverse Effects and Decline in Use

Despite its efficacy, the use of this compound was fraught with challenges. Its non-selective nature led to a wide range of side effects due to the blockade of both sympathetic and parasympathetic ganglia.

Common Adverse Effects:

-

Sympathetic Blockade: Severe postural hypotension, dizziness, syncope, and impaired ejaculation.

-

Parasympathetic Blockade: Dry mouth, blurred vision, constipation, urinary retention, and paralytic ileus.

The narrow therapeutic window and the difficulty in achieving stable, long-term blood pressure control without debilitating side effects ultimately led to the decline in the use of this compound and other ganglionic blockers. The development of more selective and better-tolerated antihypertensive agents, such as diuretics and beta-blockers, in the following years rendered these early compounds largely obsolete for chronic hypertension management.[3]

Conclusion

This compound holds a significant place in the history of hypertension research and treatment. As one of the first truly potent antihypertensive drugs, it provided a proof-of-concept for the pharmacological management of severe hypertension and offered a lifeline to patients with this life-threatening condition. The challenges encountered with its use, particularly the extensive side effects stemming from its non-selective mechanism, underscored the need for more targeted therapies. The pioneering research conducted with this compound paved the way for the development of the safer and more effective antihypertensive drugs that are in use today.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Historical perspective on the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REGULATION OF BLOOD PRESSURE LEVELS BY HEXAMETHONIUM BROMIDE AND MECHANICAL DEVICES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound | 541-20-8 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Pentamethonium Bromide in In Vitro Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium bromide is a member of the polymethylene bis-trimethylammonium series of compounds, recognized for their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a ganglion blocker, it offers potential as a tool for investigating the cholinergic regulation of smooth muscle contraction.[2] These application notes provide a detailed protocol for the use of this compound in in vitro smooth muscle contraction assays, based on established methodologies for related compounds. Due to a scarcity of direct experimental data for pentamethonium, the provided protocols and expected outcomes are largely inferred from the well-documented actions of its analogues, such as hexamethonium (B1218175) and heptamethonium.[1]

Pentamethonium's mechanism of action is primarily through the blockade of nAChRs in autonomic ganglia, thereby inhibiting nerve-mediated smooth muscle contractions that rely on cholinergic neurotransmission.[1] It may also exert a lesser direct blocking effect on nAChRs located on the smooth muscle cell membrane.[1] This dual action allows for the dissection of neural versus muscular contributions to smooth muscle tone.

Data Presentation: Estimated Effective Concentrations of Related Polymethylene Bis-trimethylammonium Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for related compounds to provide an estimated effective concentration range for experimental design.

| Compound | Primary Mechanism of Action | Reported IC50 / Effective Concentration | Tissue Preparation |

| Hexamethonium | Ganglionic Blockade | IC50: ~10-100 µM for inhibition of EFS-induced contractions | Guinea pig ileum, rat anococcygeus muscle |

| Heptamethonium Bromide | Mixed Ganglionic and Neuromuscular Blockade | Estimated in the µM to mM range | Isolated smooth muscle tissues |